![molecular formula C13H19N3O B1468093 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine CAS No. 1284864-27-2](/img/structure/B1468093.png)
1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Scientific Research Applications
Synthesis and Chemical Transformations
- 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine is involved in the synthesis of various pyrrole derivatives. For example, in one study, it catalyzed the transformation of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones into benzoylpyrroles upon acid-catalyzed dehydration (Mataka, Suzuki, Uehara, & Tashiro, 1992).
Catalytic Applications
- This compound has been used as a catalyst in the synthesis of pyrrolidinones from levulinic acid and primary amines, showcasing its application in the production of pharmaceutical intermediates and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).
Applications in Heterocyclic Chemistry
- In heterocyclic chemistry, 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine is utilized for creating highly functionalized pyridine and pyrrole derivatives, demonstrating its versatility in the synthesis of complex organic compounds (Uršič, Svete, & Stanovnik, 2008).
Reactions with Amines
- It plays a role in aromatic nucleophilic substitution reactions involving amines, highlighting its reactivity in organic synthesis processes (Sekiguchi, Suzuki, & Hosokawa, 1989).
Synthesis of Pyridine and Pyrrole Derivatives
- This chemical is key in transformations leading to pyridine and pyrrole derivatives, which are important in various chemical applications (Strah, Svete, & Stanovnik, 1996).
Applications in Fluorine Chemistry
- The compound has been used in reactions with decafluorocyclohexene, indicating its potential utility in fluorine chemistry (Powers, Stephens, & Tatlow, 1982).
Domino Reactions in Organic Synthesis
- It is involved in domino reactions for synthesizing dihydrothiophene derivatives, showing its application in creating structurally diverse organic molecules (Sun, Zhang, Xia, & Yan, 2009).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-5-3-10(4-6-12)13(17)16-8-7-11(14)9-16/h3-6,11H,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJMNZXTMCMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




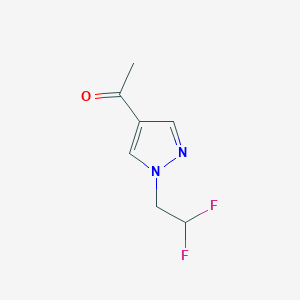
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)

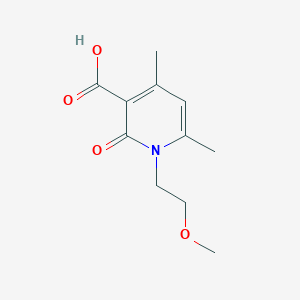
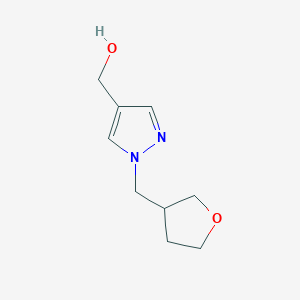
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)


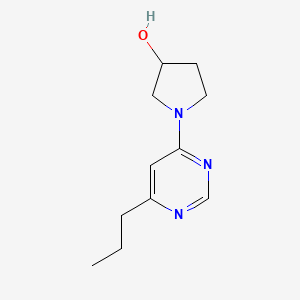
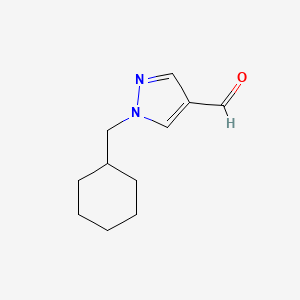
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)